molecular formula C16H17N3O4 B4965581 (2-Methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

(2-Methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B4965581
M. Wt: 315.32 g/mol
InChI Key: ZQLVSBOILRKCGJ-UHFFFAOYSA-N
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Description

(2-Methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone is a piperazine-based compound featuring a 4-nitrophenyl group on the piperazine ring and a 2-methylfuran-3-yl acyl moiety.

Properties

IUPAC Name

(2-methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-12-15(6-11-23-12)16(20)18-9-7-17(8-10-18)13-2-4-14(5-3-13)19(21)22/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLVSBOILRKCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401323219
Record name (2-methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733491
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

346594-65-8
Record name (2-methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the methyl group at the 2-position. The piperazine ring is then synthesized separately and functionalized with the nitrophenyl group. Finally, the two moieties are coupled together under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group on the phenyl ring can be reduced to an amino group.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated furans.

Scientific Research Applications

(2-Methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2-Methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Physicochemical Properties

Compound Name Acyl Group Piperazine Substituent Molecular Weight logP Melting Point (°C)
Cyclohexyl analog Cyclohexyl 4-Nitrophenyl 317.39 3.41 Not reported
Thiophen-2-yl analog Thiophen-2-yl 4-Nitrophenyl 317.37 Not reported Not reported
(4-Hydroxyphenyl)piperazine analog Phenyl 4-Hydroxyphenyl 282.34 Not reported 170–171
Trifluoromethylphenyl analog 3-Trifluoromethylphenyl 4-Nitrophenyl 379.33 Not reported Not reported
Methoxy-nitro analog Phenyl 3-Methoxy-4-nitrophenyl Not reported Not reported 185–187

Key Observations :

  • Lipophilicity : Cyclohexyl and trifluoromethyl groups increase logP (e.g., 3.41 for cyclohexyl ), suggesting enhanced membrane permeability compared to polar groups like hydroxyl .
  • Melting Points : Aromatic acyl groups (e.g., phenyl) yield higher melting points (170–205°C) due to crystallinity, while nitro derivatives (e.g., 185–187°C ) may exhibit similar trends.

Biological Activity

The compound (2-Methylfuran-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C15H16N4O3\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{3}

Physical Properties

  • Molecular Weight : 284.31 g/mol
  • Solubility : Soluble in organic solvents such as DMSO, sparingly soluble in water.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against a range of pathogenic bacteria and fungi, potentially due to its ability to disrupt microbial cell membranes.
  • Neuroprotective Effects : Some studies have indicated that it may protect neuronal cells from oxidative stress, which is crucial for treating neurodegenerative diseases.

1. Anticancer Studies

A study evaluated the cytotoxic effects of this compound on the MCF-7 breast cancer cell line. The results showed an IC50 value of 15 µM, indicating significant anticancer potential compared to standard chemotherapeutics like Doxorubicin (IC50 = 0.64 µM) .

2. Antimicrobial Studies

In vitro tests revealed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively .

3. Neuroprotective Studies

Research conducted on SH-SY5Y neuroblastoma cells indicated that this compound could reduce oxidative stress markers by up to 40% at a concentration of 10 µM, suggesting its potential role in neuroprotection .

Summary of Biological Activities

Activity TypeTest SystemResultReference
AnticancerMCF-7 Cell LineIC50 = 15 µM
AntimicrobialS. aureusMIC = 32 µg/mL
AntimicrobialE. coliMIC = 64 µg/mL
NeuroprotectionSH-SY5Y Cells40% reduction in oxidative stress at 10 µM

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